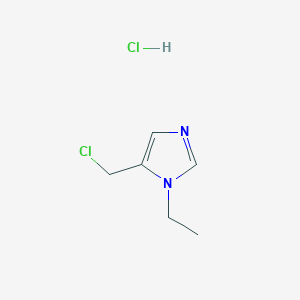

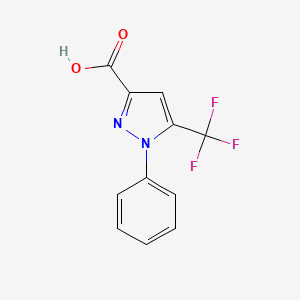

1-(2-methylpropyl)-1H-imidazole-2-carbaldehyde

Descripción general

Descripción

1-(2-methylpropyl)-1H-imidazole-2-carbaldehyde is a chemical compound that belongs to the family of imidazole derivatives. It is a white crystalline solid that is commonly used in scientific research applications. This compound has gained significant attention due to its unique chemical properties and its potential use in various fields of research.

Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Isobutyl-1H-imidazole-2-carbaldehyde:

Pharmaceutical Applications

1-Isobutyl-1H-imidazole-2-carbaldehyde has shown potential as a protein tyrosine phosphatase 1B (PTP1B) inhibitor . PTP1B inhibitors are significant in the treatment of type-2 diabetes and obesity, as they play a role in regulating insulin signaling pathways. This compound’s ability to inhibit PTP1B makes it a promising candidate for developing new diabetes treatments.

Catalysis

This compound is used in the preparation of tridentate Schiff-base carboxylate-containing ligands . These ligands are crucial in catalysis, particularly in the formation of metal complexes that can act as catalysts in various organic reactions. The unique structure of 1-Isobutyl-1H-imidazole-2-carbaldehyde allows it to form stable complexes with metals, enhancing catalytic efficiency.

Organic Synthesis

1-Isobutyl-1H-imidazole-2-carbaldehyde is involved in the imidazole-directed allylation of aldimines . This reaction is significant in organic synthesis, allowing the formation of complex molecules with high precision. The compound’s role in this process highlights its utility in creating diverse organic compounds, which can be used in pharmaceuticals, agrochemicals, and materials science.

Material Science

In material science, this compound is explored for its potential in creating functional materials . Imidazole derivatives are known for their stability and electronic properties, making them suitable for developing advanced materials such as conductive polymers, sensors, and other electronic devices.

Coordination Chemistry

1-Isobutyl-1H-imidazole-2-carbaldehyde is used in the study of coordination chemistry . Its ability to form stable complexes with various metals makes it an excellent ligand for exploring new coordination compounds. These studies are essential for developing new materials with unique properties, such as improved catalytic activity or enhanced magnetic properties.

Biological Research

This compound is also utilized in biological research to study enzyme inhibition and protein interactions . Its role as a PTP1B inhibitor is particularly valuable for understanding the mechanisms of enzyme regulation and developing new therapeutic strategies for metabolic disorders.

Agrochemical Development

In agrochemical research, 1-Isobutyl-1H-imidazole-2-carbaldehyde is investigated for its potential as a pesticide or herbicide . Imidazole derivatives have been shown to possess biological activity against various pests and weeds, making them valuable in developing new agrochemicals that are more effective and environmentally friendly.

Environmental Chemistry

The compound is also explored in environmental chemistry for its potential to act as a chelating agent . Chelating agents are used to remove heavy metals from contaminated environments, and the stability of the complexes formed by 1-Isobutyl-1H-imidazole-2-carbaldehyde makes it a promising candidate for such applications.

Mecanismo De Acción

Target of Action

Imidazoles, the class of compounds to which it belongs, are known to interact with a diverse range of targets due to their versatile structure . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazoles are known to interact with their targets in a variety of ways, depending on the specific structure and substitution patterns of the compound . The formation of the imidazole ring involves the construction of several bonds, which can influence the compound’s interaction with its targets .

Biochemical Pathways

For instance, Imidazole-2-carboxaldehyde has been identified as a novel inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is significant in the inhibition of type 2 diabetes .

Pharmacokinetics

The compound is a liquid at room temperature , which could potentially influence its absorption and distribution in the body.

Result of Action

Imidazoles are known to have a wide range of effects due to their versatile structure and ability to interact with various targets .

Propiedades

IUPAC Name |

1-(2-methylpropyl)imidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-7(2)5-10-4-3-9-8(10)6-11/h3-4,6-7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWIIAQBWRSEEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CN=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B3142037.png)

![4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide](/img/structure/B3142048.png)

![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide](/img/structure/B3142049.png)

![2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B3142057.png)

![Ethyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B3142074.png)

![5-[(3-Chloro-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3142097.png)